![molecular formula C20H15BrN4O B2559149 2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-85-3](/img/structure/B2559149.png)

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

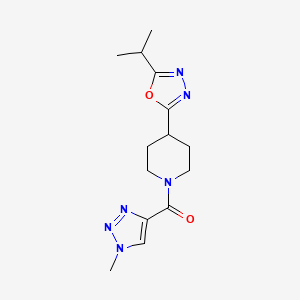

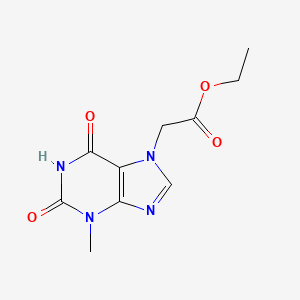

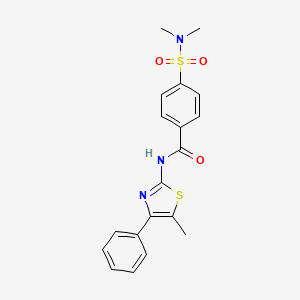

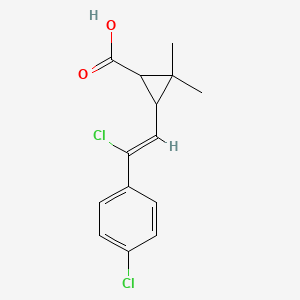

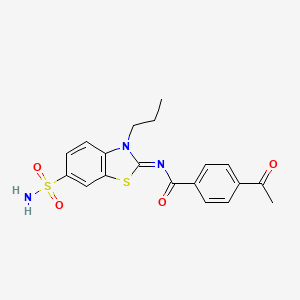

“2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The compound is available for purchase from certain chemical suppliers.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which include “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, often involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . In one approach, the reaction starts with the formation of a carbanion intermediate from a malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” has been confirmed by 1H and 13C NMR and mass spectral analysis . The compound’s molecular formula is C20H15BrN4O, and it has an average mass of 407.263 Da and a monoisotopic mass of 406.042908 Da .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold .

科学的研究の応用

Antiviral Applications

Imidazo[1,2-a]pyridines, which are structurally related to the compound , have shown promising antiviral properties . This suggests that our compound could be explored for its potential use in antiviral therapy, particularly in the design of novel drugs targeting viral replication mechanisms.

Anti-inflammatory and COX-2 Inhibition

Compounds with an imidazo[1,2-a]pyrimidine moiety have been identified as selective Cyclooxygenase-2 (COX-2) inhibitors . This indicates that our compound may be researched for its efficacy in reducing inflammation and pain, with potential applications in the treatment of chronic inflammatory diseases.

Anticancer Research

The imidazo[1,2-a]pyrimidine core is often found in molecules with anticancer activities . The compound could be investigated for its therapeutic potential against various cancers, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

Antibacterial and Antituberculosis

Imidazo[1,2-a]pyridines have been reported to possess antibacterial and antituberculosis properties . Therefore, the compound could be valuable in the development of new antibacterial agents, especially against drug-resistant strains of tuberculosis.

Cyclin-dependent Kinase (CDK) Inhibition

Some imidazo[1,2-a]pyridine derivatives act as CDK inhibitors , which are crucial in the regulation of cell cycle progression. The compound could be studied for its potential to modulate cell cycle-related pathways in cancer therapy.

GABA A Receptor Modulation

The structural similarity to imidazo[1,2-a]pyridines, which are known GABA A receptor modulators , suggests that our compound could be explored for its potential effects on the central nervous system, possibly as a sedative or anxiolytic agent.

Calcium Channel Blocking

Imidazo[1,2-a]pyridines have been described as calcium channel blockers . Research into our compound could extend to its potential use in cardiovascular diseases, where modulation of calcium channels plays a significant role.

Environmental Benign Synthesis

The related imidazo[1,2-a]pyridines can be synthesized under solvent- and catalyst-free conditions , which is an environmentally friendly approach. This aspect could be explored for the compound, aiming to develop greener synthesis methods for pharmaceuticals.

作用機序

While the specific mechanism of action for “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been found to act against human PI3Kα active site and exhibit activity against cancer cell lines such as MCF-7 and HeLa .

将来の方向性

Imidazo[1,2-a]pyridines, including “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new strategies for the synthesis and functionalization of these compounds, as well as exploring their potential applications in medicinal chemistry.

特性

IUPAC Name |

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKUKEANTOXKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559067.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)

![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)

![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)